N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
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Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel compounds, especially those with potential biological activities, is a primary application. For instance, the compound can serve as a starting material or intermediate in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have shown remarkable activity against the avian influenza virus (Hebishy, Salama, & Elgemeie, 2020). These synthetic routes offer a new avenue for developing antiviral agents, particularly against strains such as H5N1.
Antiviral and Antibacterial Activities
The antiviral activity of synthesized compounds, especially against influenza A virus (H5N1), highlights the potential of this chemical scaffold in medicinal chemistry. Compounds derived from such structures have shown significant viral reduction, indicating their potential as leads for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020). Additionally, the antibacterial activity of benzoxazole-based compounds further emphasizes the broad-spectrum utility of this chemical backbone in combating various microbial threats (Vodela, Mekala, Danda, & Kodhati, 2013).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides derived from the compound have shown potent inhibitory properties against carbonic anhydrase II and VII, which are crucial for various physiological processes. These findings suggest potential applications in designing inhibitors for treating conditions like glaucoma or neurological disorders (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).
Histone Deacetylase Inhibition
Compounds with oxazole and thiazole moieties have been identified as potent histone deacetylase inhibitors, showing significant cytotoxicity against various cancer cell lines. This activity suggests the compound’s potential role in the development of new anticancer agents (Anh, Hai, Huong, Park, Jun, Kang, Kwon, Dung, Anh, Hue, Han, & Nam, 2020).
Crystal Structure Analysis
The crystal structure analysis of pyrazole derivatives featuring the benzo[d][1,3]dioxol moiety provides insights into the molecular architecture and potential interactions that could be exploited in drug design (Kumara, Naveen, & Lokanath, 2017).
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-18-12(7-24-9)16(20)17-6-11-5-14(23-19-11)10-2-3-13-15(4-10)22-8-21-13/h2-5,7H,6,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLCRZSODLDQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.